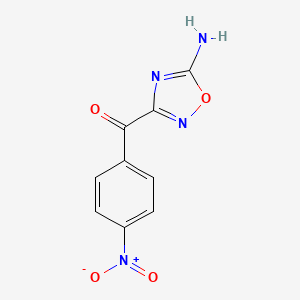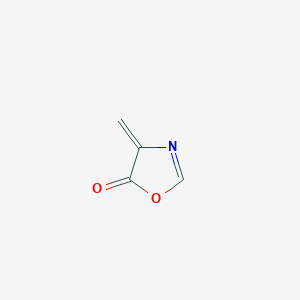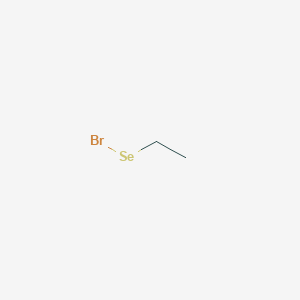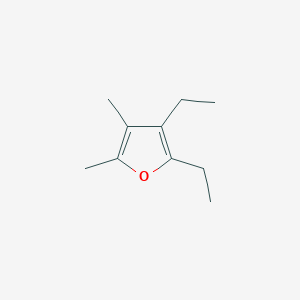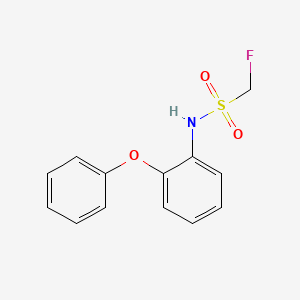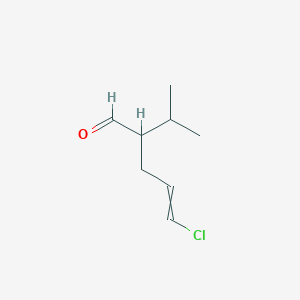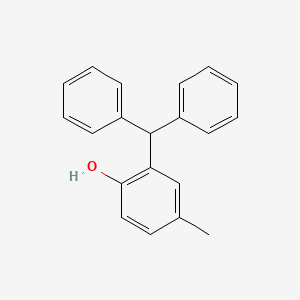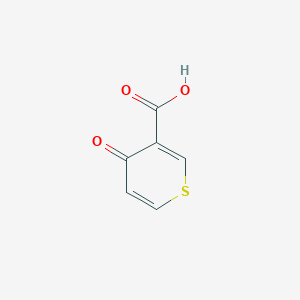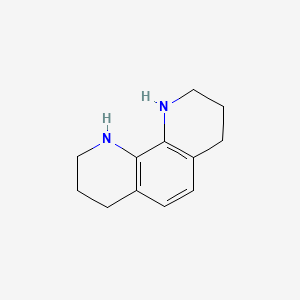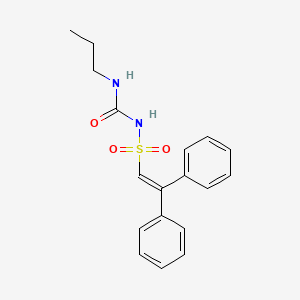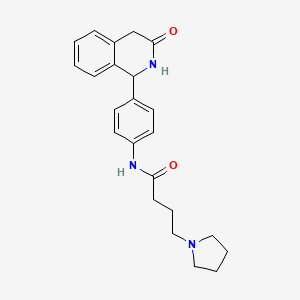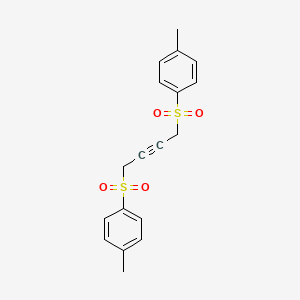
1,1'-(But-2-yne-1,4-diyldisulfonyl)bis(4-methylbenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(4-methylphenylsulfonyl)-2-butyne is an organic compound characterized by the presence of two sulfonyl groups attached to a butyne backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-methylphenylsulfonyl)-2-butyne typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-butyne-1,4-diol. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the sulfonyl groups. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of 1,4-Bis(4-methylphenylsulfonyl)-2-butyne may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize the reaction conditions and minimize the formation of by-products.
化学反応の分析
Types of Reactions
1,4-Bis(4-methylphenylsulfonyl)-2-butyne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,4-Bis(4-methylphenylsulfonyl)-2-butyne has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,4-Bis(4-methylphenylsulfonyl)-2-butyne involves its interaction with various molecular targets. The sulfonyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different applications.
類似化合物との比較
Similar Compounds
- 1,4-Bis(4-methylphenylsulfonyl)-2-butanone
- 1,4-Bis(4-methylphenyl)-2-[(4-methylphenyl)sulfonyl]-1,4-butanedione
Uniqueness
1,4-Bis(4-methylphenylsulfonyl)-2-butyne is unique due to its butyne backbone, which imparts distinct chemical properties compared to similar compounds with different backbones. This structural feature allows for specific reactivity and applications that are not possible with other compounds.
特性
CAS番号 |
56163-34-9 |
|---|---|
分子式 |
C18H18O4S2 |
分子量 |
362.5 g/mol |
IUPAC名 |
1-methyl-4-[4-(4-methylphenyl)sulfonylbut-2-ynylsulfonyl]benzene |
InChI |
InChI=1S/C18H18O4S2/c1-15-5-9-17(10-6-15)23(19,20)13-3-4-14-24(21,22)18-11-7-16(2)8-12-18/h5-12H,13-14H2,1-2H3 |
InChIキー |
PAYGLORNWCKUDF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC#CCS(=O)(=O)C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


